molecular formula C27H28N2O8 B1434643 3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine CAS No. 97974-93-1

3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine

Cat. No. B1434643
CAS RN: 97974-93-1
M. Wt: 508.5 g/mol
InChI Key: OOZVHNULOVTJKS-YTFSRNRJSA-N
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Description

3’,5’-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2’-deoxyuridine , often abbreviated as Toludine , is a synthetic nucleoside derivative. It belongs to the class of modified nucleosides and has garnered interest due to its potential applications in medicinal chemistry and drug development.



Synthesis Analysis

The synthesis of Toludine involves several steps, including the protection of the hydroxyl groups, selective acylation, and deprotection. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. The most common approach includes the following steps:



  • Protection of Hydroxyl Groups : The 3’ and 5’ hydroxyl groups are selectively protected using suitable protecting groups (such as p-toluoyl chloride).

  • Acylation : The 5’-hydroxyl group is acylated with p-toluoyl chloride, resulting in the formation of the toluoylated derivative.

  • Deprotection : Removal of the protecting groups yields the final compound, Toludine.



Molecular Structure Analysis

Toludine’s molecular structure consists of a deoxyribose sugar moiety linked to a uracil base. The p-toluoyl groups are attached to the 3’ and 5’ positions of the sugar ring. The presence of the hydroxyethyl group at the 5-position enhances its solubility and bioavailability.



Chemical Reactions Analysis

Toludine participates in various chemical reactions, including:



  • Hydrolysis : The ester linkages (p-toluoyl groups) can undergo hydrolysis under specific conditions, leading to the release of p-toluic acid and the corresponding nucleoside.

  • Nucleophilic Substitution : The hydroxyl groups can react with nucleophiles, allowing for further functionalization.

  • Base-Catalyzed Deacylation : Removal of the p-toluoyl groups can be achieved using mild base-catalyzed conditions.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Solubility : Moderately soluble in water, more soluble in organic solvents.

  • Melting Point : Approximately 180°C.

  • Stability : Sensitive to acidic and basic conditions; store in a dry, cool place.


Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, such as 5-acetyl-2'-deoxyuridine and 5-hydroxymethyl-2'-deoxyuridine, involves the use of 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranosyl chloride. These processes are crucial for the development of novel nucleosides with potential applications in various fields, including medicinal chemistry (Barr et al., 1980), (Gupta & Bubbar, 1971).

Chemical Modifications and Derivatives

  • Chemical modifications of nucleosides, like 3'-deoxyuridine and 2'-deoxyuridine, often involve protective groups such as p-toluoyl, which is critical for yielding specific structural and functional properties. These modifications play a significant role in synthesizing new nucleoside analogs with varied applications (Rhie & Pfleiderer, 1994), (Bašnák et al., 1994).

Synthesis for Radiolabeling Applications

  • The synthesis of blocked nucleosides like 3',5'-di-O-p-toluoyl-4-O-methyl-5-formylmethyl-2'-deoxyuridine is pivotal in facilitating the synthesis of nucleosides containing isotopes like 18F for imaging and diagnostic purposes. Such advancements are significant in the field of radiopharmaceuticals (Yu & Oberdorfer, 2003).

Applications in Antiviral Research

  • The structural analogs of 2'-deoxyuridine, which involve the use of p-toluoyl protective groups, are explored for their potential antiviral activities. This research contributes to the development of new antiviral agents and understanding their mechanisms of action (Lin et al., 1976).

Safety And Hazards


  • Toxicity : Toludine is not highly toxic but should be handled with care.

  • Irritant : May cause skin and eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Researchers continue to explore Toludine’s potential:



  • Antiviral Agents : Investigate its efficacy against specific viruses.

  • Prodrug Development : Modify Toludine for improved pharmacokinetics.

  • Targeted Delivery : Develop formulations for targeted drug delivery.


properties

IUPAC Name

[(2R,3S,5R)-5-[5-(2-hydroxyethyl)-2,4-dioxopyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O8/c1-16-3-7-18(8-4-16)25(32)35-15-22-21(37-26(33)19-9-5-17(2)6-10-19)13-23(36-22)29-14-20(11-12-30)24(31)28-27(29)34/h3-10,14,21-23,30H,11-13,15H2,1-2H3,(H,28,31,34)/t21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVHNULOVTJKS-YTFSRNRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)CCO)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)CCO)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Agrawal, PKT Lin, DM Brown - Protocols for Oligonucleotide Conjugates …, 1994 - Springer
Major uses of oligodeoxyribonucleotides are as hybridization probes, sequencing primers, and, more recently, as primers for the polymerization chain reaction. When a protein …
Number of citations: 7 link.springer.com
D Zhang, L Xu, X Wei, Y Li, J He… - … , Nucleotides and Nucleic …, 2009 - Taylor & Francis
Tert-butyldiphenylsilyl (TBDPS) was found to be an effective orthogonal protecting strategy for the 5-substituted hydroxyl groups of de novo synthesized deoxyuridine analogues 1–3 …
Number of citations: 8 www.tandfonline.com

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